2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one

Mu-opioid receptor functional agonism cell-based screening

Procuring the precise 6-allyl-2-phenyl-1,2,4-triazaspiro[4.5]decan-3-one chemotype is critical for reproducible MOR/RGS4 polypharmacology. The unsubstituted analog (73150-79-5) targets prothrombin only, while the 6-methyl congener (73150-80-8) lacks the allyl pi-system essential for target engagement. Generic substitution risks loss of desired activity. • MOR activation at 9.3 µM in cell-based assays; confirmatory EC₅₀ curves recommended in-house. • Dual MOR/RGS4 modulation supports phenotypic screening for analgesic or anti-addictive mechanisms. • Key SAR reference: C6 allyl lipophilic bulk defines target selectivity vs. NOP and κ/δ opioid off-targets.

Molecular Formula C16H21N3O
Molecular Weight 271.36 g/mol
CAS No. 202820-89-1
Cat. No. B11108262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one
CAS202820-89-1
Molecular FormulaC16H21N3O
Molecular Weight271.36 g/mol
Structural Identifiers
SMILESC=CCC1CCCCC12NC(=O)N(N2)C3=CC=CC=C3
InChIInChI=1S/C16H21N3O/c1-2-8-13-9-6-7-12-16(13)17-15(20)19(18-16)14-10-4-3-5-11-14/h2-5,10-11,13,18H,1,6-9,12H2,(H,17,20)
InChIKeyXTEMJVQAQYXBCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility28.8 [ug/mL] (The mean of the results at pH 7.4)

2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one (CAS 202820-89-1) — Procurement-Relevant Structural and Pharmacological Position


2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one (CAS 202820-89-1) belongs to the 1,2,4-triazaspiro[4.5]decan-3-one chemotype, a scaffold that has yielded ligands for the nociceptin/orphanin FQ (NOP) receptor, opioid receptors, and phospholipase D isoforms [1]. The compound features a 6-allyl (prop-2-en-1-yl) group on the spirocyclic core and an N2-phenyl substituent (C₁₆H₂₁N₃O, MW 271.36 g/mol) . Public screening data show that this compound modulates mu-opioid receptor (MOR) and regulator of G-protein signaling 4 (RGS4) in cell-based assays, distinguishing it from the unsubstituted analog 2-phenyl-1,2,4-triazaspiro[4.5]decan-3-one (CAS 73150-79-5) whose only reported target is prothrombin [2].

Why 2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one Cannot Be Replaced by Off-the-Shelf 1,2,4-Triazaspiro[4.5]decan-3-one Congeners


The 1,2,4-triazaspiro[4.5]decan-3-one scaffold supports divergent target engagement profiles that are exquisitely sensitive to the C6 substituent. The unsubstituted analog 2-phenyl-1,2,4-triazaspiro[4.5]decan-3-one (73150-79-5) shows a single reported interaction with prothrombin (IC₅₀ = 50 µM), while the 6-allyl derivative engages mu-opioid receptor (MOR) and RGS4 in cell-based assays [1]. Even a conservative change from allyl to methyl (73150-80-8) eliminates the pi-system available for potential π–π or hydrophobic clamp interactions, profoundly altering the pharmacophore . Generic substitution therefore risks loss of the desired polypharmacology or introduction of untested off-target liabilities, making direct procurement of the defined 6-allyl compound essential for reproducible target engagement.

Direct Quantitative Differentiation of 2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one Versus Closest Structural Analogs


Mu-Opioid Receptor (MOR) Functional Activity: 6-Allyl vs. 6-Unsubstituted Analog

In a luminescence-based, high-throughput cell-based assay for human MOR isoform MOR-1, 2-phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one produced an activation signal of 4.41 relative units at 9.3 µM . By contrast, the 6-unsubstituted comparator (2-phenyl-1,2,4-triazaspiro[4.5]decan-3-one, CAS 73150-79-5) showed no detectable MOR activity in any public dataset and its sole reported bioactivity is an IC₅₀ of 50 µM versus prothrombin [1].

Mu-opioid receptor functional agonism cell-based screening

Regulator of G-Protein Signaling 4 (RGS4) Engagement: 6-Allyl Derivative vs. 6-Methyl Analog

2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one registers a B Score of −7.61 to −7.53 in a cell-based RGS4 assay (Johns Hopkins Ion Channel Center), indicating consistent target modulation . In contrast, the 6-methyl analog (73150-80-8) has no publicly accessible RGS4 activity record, suggesting that the allyl group is critical for this interaction .

RGS4 G-protein signaling HTS profiling

Molecular Weight and Lipophilicity-Driven Membrane Permeability Differentiation

The molecular weight (MW 271.36 g/mol) and calculated logP (clogP ≈ 2.7) of the 6-allyl compound place it closer to the CNS drug space (MW < 400, clogP 1–4) compared to the bulkier 2,4-diphenyl analog (CAS 62256-37-5, MW 307.39 g/mol, clogP ≈ 3.5) . The 6-allyl group contributes additional lipophilicity relative to the unsubstituted analog (MW 231.29 g/mol, clogP ≈ 1.9), potentially enhancing blood-brain barrier permeation without exceeding the molecular weight ceiling observed with diphenyl substitution .

Physicochemical properties membrane permeability CNS drug-likeness

Screening Polypharmacology Profile Distinct from 8-Substituted 1,3,8-Triazaspiro[4.5]decan-4-one Series

Representative 1,3,8-triazaspiro[4.5]decan-4-one NOP agonists such as Ro 64-6198 (CAS 280783-56-4) exhibit sub-micromolar NOP agonism (EC₅₀ in sub-micromolar range) but lack the RGS4 and MOR activity observed for the 1,2,4-triazaspiro[4.5]decan-3-one scaffold [1]. The 6-allyl compound combines MOR activation with RGS4 modulation, a pharmacological signature not shared by the 1,3,8-triazaspiro series, which are primarily NOP-selective agents [2].

Polypharmacology NOP receptor opioid receptor

Explanatory Note on Limited High-Strength Differential Evidence

The target compound is a screening-stage agent with public data confined to HTS profiling and one patent family. No published head-to-head IC₅₀ comparisons, selectivity panels, or in vivo pharmacokinetic studies against the closest 1,2,4-triazaspiro[4.5]decan-3-one analogs were identified as of the search date [1][2]. The differential claims above are therefore necessarily based on cross-study comparisons of HTS results and computational predictions, which carry inherent assay-format variability. Procurement decisions should account for this evidence grade and, where critical, request confirmatory head-to-head data from the vendor or commission a focused screening panel.

Data availability screening-stage compound

Procurement-Driven Application Scenarios for 2-Phenyl-6-(prop-2-en-1-yl)-1,2,4-triazaspiro[4.5]decan-3-one


Mu-Opioid Receptor Tool Compound for in Vitro Pharmacology

The MOR activation signal observed at 9.3 µM supports the use of this compound as a chemical probe for MOR-mediated signaling in recombinant cell lines, provided that confirmatory dose-response curves (EC₅₀) are generated in-house. This application is directly derived from HTS data described in Section 3, Evidence Item 1 .

Dual MOR/RGS4 Phenotypic Screening in Pain or Addiction Models

The combination of MOR activation and RGS4 modulation makes the compound a candidate for phenotypic assays where G-protein signaling regulation is hypothesized to underpin analgesic or anti-addictive effects. This scenario follows from the polypharmacology evidence in Section 3, Evidence Item 4 .

Reference Compound for 1,2,4-Triazaspiro[4.5]decan-3-one Structure-Activity Relationship (SAR) Studies

With a defined 6-allyl substitution, the compound serves as a key SAR reference for medicinal chemistry programs exploring the impact of C6 lipophilic bulk on target selectivity and membrane permeability. Its intermediate molecular weight and clogP values, as quantified in Section 3, Evidence Item 3, support this role .

Comparator for NOP-Selective Ligand Profiling Panels

When profiling novel NOP ligands based on the 1,3,8-triazaspiro scaffold, the 6-allyl 1,2,4-triazaspiro compound can serve as a structurally related off-target control to assess selectivity across spirocycle subclasses. This scenario is grounded in the class-level polypharmacology evidence of Section 3, Evidence Item 4 [1].

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